molecular formula C17H18N2O4 B6395129 6-(4-BOC-Aminophenyl)nicotinic acid, 95% CAS No. 1261936-55-3

6-(4-BOC-Aminophenyl)nicotinic acid, 95%

Cat. No. B6395129
CAS RN: 1261936-55-3
M. Wt: 314.34 g/mol
InChI Key: RIJYCAJKDNLKHN-UHFFFAOYSA-N
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Description

6-(4-BOC-Aminophenyl)nicotinic acid, 95% (6-BAPNA) is an analog of nicotinic acid (NA) and is a chiral molecule with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate in the synthesis of various compounds and has been studied for its potential therapeutic properties.

Scientific Research Applications

6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential therapeutic properties, including its ability to reduce inflammation and its potential to treat certain types of cancer. It has also been studied for its potential to inhibit the growth of certain bacteria, including Streptococcus pneumoniae, Klebsiella pneumoniae, and Escherichia coli. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been studied for its potential to act as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% acts as an agonist at the nicotinic acid receptor, which is involved in the regulation of inflammation and other physiological processes. Additionally, it is believed that 6-(4-BOC-Aminophenyl)nicotinic acid, 95% may act as an antioxidant, which could explain its potential therapeutic properties.
Biochemical and Physiological Effects
6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to inhibit the growth of certain bacteria, suggesting its potential as an antimicrobial agent. Furthermore, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to reduce blood glucose levels in animal models, suggesting its potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

The main advantage of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(4-BOC-Aminophenyl)nicotinic acid, 95% is a chiral molecule, which can complicate the synthesis of certain compounds.

Future Directions

The potential therapeutic properties of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% make it an attractive candidate for further research. Future studies should focus on elucidating the exact mechanism of action of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% and further exploring its potential therapeutic properties. Additionally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as an antimicrobial agent and its potential to act as an anti-diabetic agent. Finally, further research should investigate the potential of 6-(4-BOC-Aminophenyl)nicotinic acid, 95% as a drug delivery system for other therapeutic compounds.

Synthesis Methods

6-(4-BOC-Aminophenyl)nicotinic acid, 95% is synthesized from 4-bromo-3-chloro-5-hydroxy-2-nitrobenzene, which is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 4-bromo-3-chloro-6-hydroxy-2-nitrobenzoic acid. This acid is then reacted with 4-bromo-2-chloro-6-hydroxy-3-nitrobenzene to form 6-(4-BOC-aminophenyl)nicotinic acid, 95%.

properties

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)14-9-6-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJYCAJKDNLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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